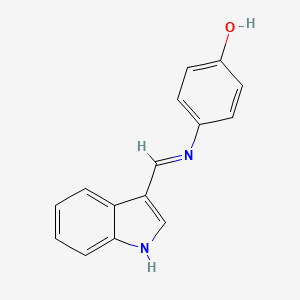

(E)-4-(((1H-indol-3-yl)methylene)amino)phenol

Description

Properties

IUPAC Name |

4-(1H-indol-3-ylmethylideneamino)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c18-13-7-5-12(6-8-13)16-9-11-10-17-15-4-2-1-3-14(11)15/h1-10,17-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJOHAQUDMOXRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NC3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(((1H-indol-3-yl)methylene)amino)phenol typically involves the condensation reaction between 1H-indole-3-carbaldehyde and 4-aminophenol. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure the formation of the desired (E)-isomer.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(((1H-indol-3-yl)methylene)amino)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinone derivatives.

Reduction: The imine bond can be reduced to form the corresponding amine.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like bromine or nitronium ions can be used under acidic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amine.

Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

(E)-4-(((1H-indol-3-yl)methylene)amino)phenol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of (E)-4-(((1H-indol-3-yl)methylene)amino)phenol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its anticancer properties could be related to the induction of apoptosis in cancer cells through the modulation of signaling pathways.

Comparison with Similar Compounds

N-{4-[(-(1H-Indol-3-yl)methylene)amino]phenyl}-1-(1H-indol-5-yl)methanimine

- Structure : Contains two indole moieties linked via a conjugated imine.

- Activity: Exhibits potent antibacterial activity (MIC = 3.12 µg/mL against S. aureus and E. coli), outperforming the reference compound (E)-4-(((1H-indol-3-yl)methylene)amino)phenol, which shows moderate activity .

- Mechanism : Enhanced π-π stacking and hydrophobic interactions with bacterial membranes due to the dual indole system .

4-{[(1H-Indol-3-yl)methylene]amino}benzenesulfonamide

- Structure: Incorporates a sulfonamide group instead of phenol.

- Activity : Moderate antibacterial activity (MIC = 25 µg/mL against B. subtilis) but superior solubility in polar solvents due to the sulfonamide moiety .

- Synthesis: Mechanochemical grinding of indole-3-carbaldehyde with sulfonamide derivatives, yielding 60–70% .

Chalcone Derivatives Incorporating the Indole Core

1-(4-(((1H-Indol-3-yl)methylene)amino)phenyl)-3-aryl prop-2-en-1-one (6a-o)

- Structure : Chalcone scaffold appended to the indole Schiff base.

- Activity : Moderate antibacterial activity (MIC = 50–100 µg/mL) against gram-positive and gram-negative strains. Electron-withdrawing groups (e.g., nitro) enhance potency .

- Synthesis: Claisen-Schmidt condensation of (E)-1-(4-(((1H-indol-3-yl)methylene)amino)phenyl)ethanone with aryl aldehydes .

Table 1: Antibacterial Activity of Selected Chalcone Derivatives

| Compound | R Group | MIC (µg/mL) |

|---|---|---|

| 6a | 3-hydroxyphenyl | 75 (S. aureus) |

| 6h | 4-nitrophenyl | 50 (E. coli) |

| 6o | 4-methoxyphenyl | 100 (B. subtilis) |

Bis-Indolyl Derivatives

4-(Di(1H-indol-3-yl)methyl)phenol (4b)

3-(Di(1H-indol-3-yl)methyl)phenol (4c)

- Structure: Meta-substituted bis-indolyl phenol.

- Properties : Higher melting point (144–146°C) than 4b, attributed to stronger intermolecular hydrogen bonding .

Methoxy and Aryl-Substituted Analogues

4-[(4-Methoxybenzylidene)amino]phenol (CAS 3230-39-5)

4-{[(E)-(4-Nitro-2-thienyl)methylene]amino}phenol

- Structure : Thienyl substituent instead of indole.

- Activity : Used in photodynamic therapy (PDT) with a singlet oxygen quantum yield (ΦΔ) of 0.62, enabling cancer cell apoptosis under light irradiation .

Key Findings and Trends

Antibacterial Potency: Dual indole systems (e.g., N-{4-[(-(1H-indol-3-yl)methylene)amino]phenyl}-1-(1H-indol-5-yl)methanimine) show superior activity due to enhanced hydrophobic interactions .

Structural Flexibility : Chalcone derivatives allow modular tuning of electronic properties, with electron-withdrawing groups improving antibacterial efficacy .

NLO Applications: The indole-phenol Schiff base exhibits exceptional β hyperpolarizability, outperforming methoxy and thienyl analogues .

Solubility vs. Activity : Sulfonamide derivatives balance solubility and activity, whereas bis-indolyl compounds prioritize fluorescence over bioactivity .

Biological Activity

(E)-4-(((1H-indol-3-yl)methylene)amino)phenol, a compound featuring both indole and phenolic structures, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes an indole moiety linked to a phenolic group via a methylene bridge, which contributes to its unique chemical reactivity. This configuration allows for various interactions within biological systems, making it a candidate for therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The compound has been shown to disrupt bacterial cell membranes and inhibit essential enzymes, leading to bacterial cell death. This mechanism is crucial in combating antibiotic-resistant strains.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells by modulating critical signaling pathways. It potentially interferes with cell cycle regulation and promotes programmed cell death.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) were determined through standard microbiological methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound is particularly effective against Gram-negative bacteria.

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |

| HepG2 (Liver Cancer) | 20.5 | Cell cycle arrest |

| A549 (Lung Cancer) | 18.7 | Inhibition of proliferation |

These studies highlight the compound's potential as an anticancer agent through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of the compound against multidrug-resistant bacterial strains. Results showed a notable reduction in bacterial viability, supporting its use as a potential therapeutic agent against resistant infections .

- Cancer Cell Line Analysis : In another investigation, the effect of this compound on various cancer cell lines was analyzed. The compound was found to significantly reduce cell viability in a dose-dependent manner, with mechanisms involving apoptosis and cell cycle arrest being elucidated .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-4-(((1H-indol-3-yl)methylene)amino)phenol, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via a Schiff base condensation reaction. A common procedure involves refluxing equimolar amounts of indole-3-carbaldehyde and 4-aminophenol in ethanol under acidic or basic conditions. For example, in one protocol, indole-3-carbaldehyde (1.0 mol) is added dropwise to 4-aminophenol (1.0 mol) with stirring at 25–40°C, followed by purification using anhydrous potassium carbonate and barium oxide . Optimization includes controlling reaction time (e.g., 17 hours for imine formation) and using KBr pellet techniques for FT-IR validation .

Q. How can FT-IR and NMR spectroscopy validate the structural integrity of this compound?

- Methodological Answer :

- FT-IR : Key peaks include the C=N stretch (1590–1620 cm⁻¹) for the imine bond and O–H stretches (3200–3600 cm⁻¹) for the phenolic group. Experimental data should align with theoretical predictions from Hartree-Fock (HF) or DFT calculations (e.g., B3LYP/6-31G(d,p)) .

- NMR : The ¹H-NMR spectrum shows characteristic signals: δ ~8.3 ppm (s, 1H, imine CH=N), δ ~6.5–7.8 ppm (aromatic protons), and δ ~9.8 ppm (s, 1H, phenolic OH). ¹³C-NMR confirms the imine carbon at ~160 ppm .

Q. What solvent systems and chromatographic methods are effective for purifying this compound?

- Methodological Answer : Purification often involves column chromatography using silica gel (100–200 mesh) with a chloroform:methanol (9:1) mobile phase. TLC (silica gel-G) with ethyl acetate:hexane (3:7) can monitor reaction progress. Recrystallization from ethanol or methanol yields high-purity crystals .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) predict the electronic properties and vibrational frequencies of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G(d,p)) optimize the molecular geometry and compute properties like HOMO-LUMO gaps, dipole moments, and polarizabilities. Vibrational frequencies are derived using Gaussian 03 software and compared to experimental FT-IR data. Discrepancies >10 cm⁻¹ may indicate anharmonicity or solvent effects .

- Example Table :

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | DFT (B3LYP/6-31G(d,p)) (cm⁻¹) |

|---|---|---|

| C=N Stretch | 1615 | 1598 |

| O–H Stretch | 3400 | 3425 |

Q. What role does this compound play in designing nonlinear optical (NLO) materials?

- Methodological Answer : The compound’s π-conjugated system and electron-donor (phenolic OH) and acceptor (imine) groups enhance hyperpolarizability (β), a key NLO parameter. Hyper-Rayleigh scattering or EFISH experiments quantify β, while DFT calculates molecular electrostatic potential (MEP) surfaces to identify charge-transfer regions .

Q. How can structure-activity relationship (SAR) studies improve the antibacterial efficacy of chalcone derivatives derived from this compound?

- Methodological Answer : Substituent variations at the aryl-propenone moiety (e.g., electron-withdrawing groups like –NO₂ or –Cl) enhance antibacterial activity. Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and Escherichia coli guide SAR. For instance, derivatives with 3-hydroxyphenyl substituents show MIC values <25 µg/mL .

Q. What computational strategies are used to model the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER) predict binding affinities to enzymes like DNA gyrase. Pharmacokinetic properties (LogP, bioavailability) are assessed using QikProp or SwissADME. For example, docking scores <−7.0 kcal/mol suggest strong binding to bacterial topoisomerases .

Contradictions and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.